![molecular formula C21H23OPSi B14423136 Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane CAS No. 81323-70-8](/img/structure/B14423136.png)
Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane: is an organophosphorus compound with the molecular formula C15H19PSi . It is known for its unique structure, which includes a phosphine group bonded to a phenyl ring and a trimethylsilyl group. This compound is often used in organic synthesis and catalysis due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane typically involves the reaction of diphenylphosphine with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the product. The general reaction scheme is as follows:
(C6H5)2PH+ClSi(CH3)3→(C6H5)2PSi(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
Oxidation: Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane can undergo oxidation to form .
Substitution: The compound can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Coupling Reactions: It is often used as a ligand in various coupling reactions such as , , and couplings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Substitution: Reagents such as and are used.
Coupling Reactions: Palladium catalysts and bases like are typically employed.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
Coupled Products: Formed in coupling reactions, often involving the formation of new carbon-carbon or carbon-heteroatom bonds.
科学的研究の応用
Chemistry
In chemistry, Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane is widely used as a ligand in transition metal catalysis. Its ability to stabilize metal centers makes it valuable in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential use in drug development and as intermediates in the synthesis of biologically active molecules.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a ligand in catalysis is particularly important in the manufacture of pharmaceuticals, agrochemicals, and polymers.
作用機序
The mechanism of action of Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane primarily involves its role as a ligand. It coordinates with metal centers in catalytic cycles, facilitating various chemical transformations. The phosphine group donates electron density to the metal, stabilizing it and enhancing its reactivity. The trimethylsilyl group provides steric bulk, influencing the selectivity and efficiency of the catalytic process.
類似化合物との比較
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but lacks the trimethylsilyl group.
Trimethylsilylphosphine: Contains the trimethylsilyl group but lacks the phenyl rings.
Diphenylphosphine: Similar structure but without the trimethylsilyl group.
Uniqueness
Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane is unique due to the presence of both phenyl and trimethylsilyl groups. This combination provides a balance of electronic and steric properties, making it a versatile ligand in various catalytic applications. Its ability to stabilize metal centers while providing steric hindrance sets it apart from other phosphine ligands.
特性
CAS番号 |
81323-70-8 |
|---|---|
分子式 |
C21H23OPSi |
分子量 |
350.5 g/mol |
IUPAC名 |
diphenyl-(2-trimethylsilyloxyphenyl)phosphane |
InChI |
InChI=1S/C21H23OPSi/c1-24(2,3)22-20-16-10-11-17-21(20)23(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-17H,1-3H3 |
InChIキー |
RTZGYZNRIWHGKN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


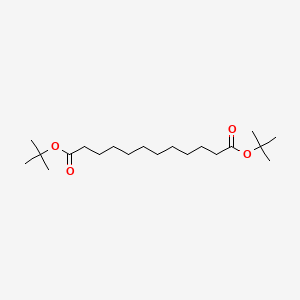
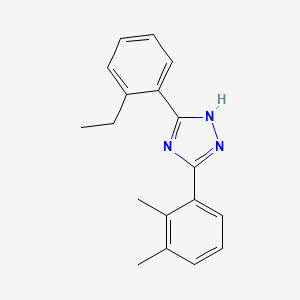
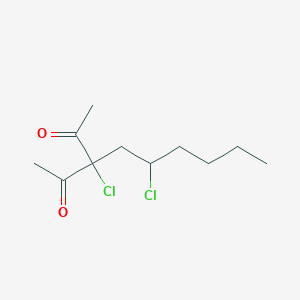
![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/structure/B14423068.png)
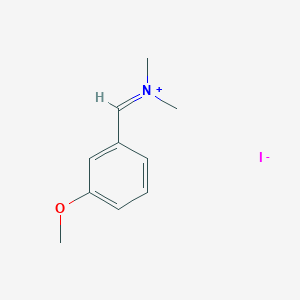
![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
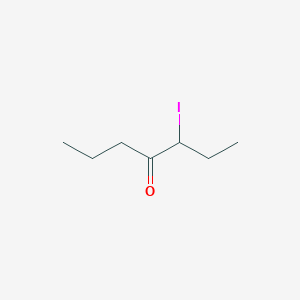
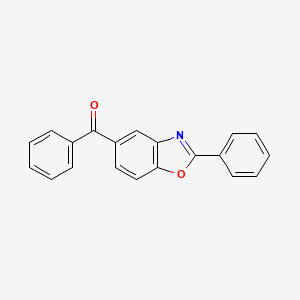

![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
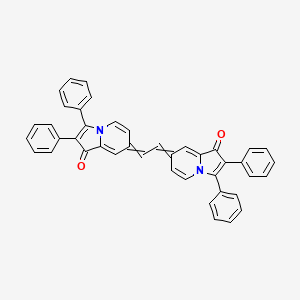
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)
